molecular formula C29H33ClN6O2 B11415754 4-(2-chlorobenzyl)-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(2-chlorobenzyl)-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11415754
M. Wt: 533.1 g/mol
InChI Key: QUYBIXVNZKBLLS-UHFFFAOYSA-N
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Description

“4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” typically involves multi-step organic reactions. The process may include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-chlorophenylmethyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the cyclohexylpiperazinyl group: This can be done through amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: It may be used in studies to understand its interaction with biological targets.

Medicine

    Therapeutic Potential: Compounds of this class are often investigated for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

    Pharmaceutical Development: It can be a candidate for drug development and formulation studies.

Mechanism of Action

The mechanism of action of “4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” would depend on its specific biological target. Generally, such compounds may:

    Bind to Receptors: Interact with specific receptors or enzymes.

    Modulate Pathways: Influence signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class with similar core structures.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Uniqueness

    Structural Complexity: The unique combination of functional groups and structural elements.

    Biological Activity: Potentially distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C29H33ClN6O2

Molecular Weight

533.1 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H33ClN6O2/c30-24-12-6-4-8-21(24)20-35-28(38)23-11-5-7-13-25(23)36-26(31-32-29(35)36)14-15-27(37)34-18-16-33(17-19-34)22-9-2-1-3-10-22/h4-8,11-13,22H,1-3,9-10,14-20H2

InChI Key

QUYBIXVNZKBLLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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